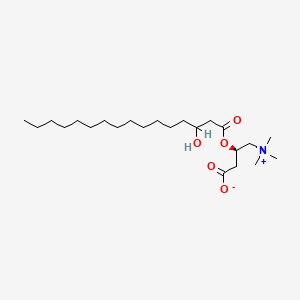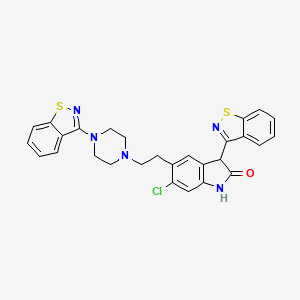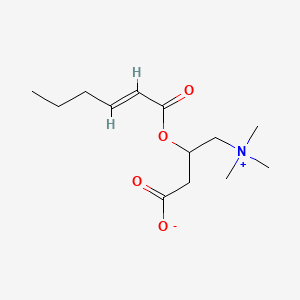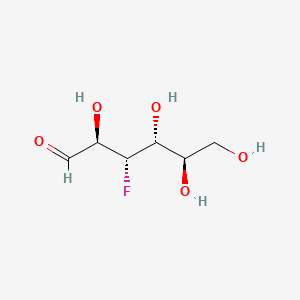
3-Deoxy-3-fluoro-D-mannose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Deoxy-3-fluoro-D-mannose is a compound extensively utilized in the biomedical sphere . It has profound efficacy in combatting a diverse range of ailments, notably viral and bacterial infections . It is metabolized and incorporated into the cell wall of Saccharomyces cerevisiae .
Synthesis Analysis
The synthesis of this compound involves enzymatic pathways . A paper describes the synthesis of a novel compound, 3-deoxy-3-fluoro- β - d -allopyranoside, which involves blocking the 4- and 6-positions of allose to cause fluorination only at the 3-position .Molecular Structure Analysis
The molecular formula of this compound is C6H11FO5 . The this compound molecule contains a total of 22 bond(s). There are 11 non-H bond(s), 1 multiple bond(s), 5 rotatable bond(s), 1 double bond(s), 1 aldehyde(s) (aliphatic), 4 hydroxyl group(s), 1 primary alcohol(s), and 3 secondary alcohol(s) .Physical and Chemical Properties Analysis
The molecular weight of this compound is 182.15 . The C–F bond in the compound is highly polarized, which affects the electron density of the carbohydrate structure .Applications De Recherche Scientifique
Metabolism in Yeast and Chick-Embryo Cells : 3-Deoxy-3-fluoro-D-mannose, along with other deoxyfluoro sugars, undergoes phosphorylation and activation in yeast and chick-embryo cells, leading to the formation of various nucleotide derivatives. These derivatives are incorporated into glycoproteins, although the incorporation rate is lower compared to 2-deoxy-D-glucose (Schmidt, Biely, Kratky, & Schwarz, 1978).
Metabolism by Saccharomyces cerevisiae : Incubation with this compound leads to the formation of metabolites like this compound 1,6-bisphosphate and GDP-3-deoxy-3-fluoro-D-mannose. This study also found that the transport and conversion into sugar nucleotide are less efficient compared to 4-fluoro sugar (Grier & Rasmussen, 1983).
Synthesis of this compound : The synthesis process of this compound has been explored, showing the addition of potassium cyanide to 2-deoxy-2-fluoro-D-arabinose followed by catalytic hydrogenation as a method to produce this sugar (Rasmussen, Tafuri, & Smale, 1983).
Yeast Hexokinase Specificity Study : 3-Deoxy-3-fluoro-D-glucose, a related compound to this compound, is a poor substrate for yeast hexokinase, suggesting specific enzyme interactions with these sugar derivatives (Bessell, Foster, & Westwood, 1972).
Use in Inhibiting Biological Properties of Viruses : Both 2-deoxy-2-fluoro-D-glucose and 2-deoxy-2-fluoro-D-mannose inhibit the synthesis of infectious viruses in various cell types. The inhibition effect of 2-deoxy-2-fluoro-D-mannose is stronger compared to 2-deoxy-2-fluoro-D-glucose, particularly in glycoprotein biosynthesis (Schmidt, Schwarz, & Ludwig, 1976).
Atherosclerosis Imaging : 2-Deoxy-2-[18F]fluoro-D-mannose, a related compound, has been used for imaging atherosclerotic lesions, showing comparable uptake to [18F]FDG in rabbit models. This suggests potential applications in identifying inflammation in high-risk plaques (Tahara et al., 2014).
Hexose-Transport System Study : 3-Deoxy-3-fluoro-D-glucose, a related compound, affects the hexose transport system in human erythrocytes. It's suggested that the binding of 3-deoxy-3-fluoro-D-glucose to the transport system is equivalent to that of D-glucose (Riley & Taylor, 1973).
Mécanisme D'action
Target of Action
The primary target of 3-Deoxy-3-fluoro-D-mannose is the cell wall of Saccharomyces cerevisiae, a species of yeast . This compound is metabolized and incorporated into the cell wall, affecting its structure and function .
Mode of Action
This compound interacts with its target by being metabolized and incorporated into the cell wall of Saccharomyces cerevisiae . This interaction results in changes to the cell wall’s composition and potentially its physical properties .
Biochemical Pathways
Upon incubation with Saccharomyces cerevisiae, this compound is metabolized into three main metabolites: this compound 1,6-bisphosphate, this compound 6-phosphate, and GDP-3-deoxy-3-fluoro-D-mannose . These metabolites are part of the carbohydrate metabolic pathway and play a role in the synthesis of the cell wall .
Pharmacokinetics
Its conversion into sugar nucleotide is also much less efficient . These factors may impact the bioavailability of this compound.
Result of Action
The incorporation of this compound into the cell wall of Saccharomyces cerevisiae results in changes to the cell wall’s composition . .
Analyse Biochimique
Biochemical Properties
3-Deoxy-3-fluoro-D-mannose is metabolized and incorporated into the cell wall of Saccharomyces cerevisiae . It interacts with various enzymes and proteins during this process. For instance, it is converted into this compound 1,6-bisphosphate, this compound 6-phosphate, and GDP-3-deoxy-3-fluoro-D-mannose . These interactions are crucial for the compound’s role in biochemical reactions.
Cellular Effects
The effects of this compound on cells are primarily related to its incorporation into the cell wall of Saccharomyces cerevisiae This process influences cell function, including cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves its metabolism into various compounds, including this compound 1,6-bisphosphate, this compound 6-phosphate, and GDP-3-deoxy-3-fluoro-D-mannose . These compounds can interact with various biomolecules, potentially influencing enzyme activity and gene expression.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized into compounds such as this compound 1,6-bisphosphate, this compound 6-phosphate, and GDP-3-deoxy-3-fluoro-D-mannose . These compounds can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels.
Propriétés
IUPAC Name |
(2R,3S,4R,5R)-3-fluoro-2,4,5,6-tetrahydroxyhexanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO5/c7-5(3(10)1-8)6(12)4(11)2-9/h1,3-6,9-12H,2H2/t3-,4-,5-,6-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHCJIQOFXULDL-KVTDHHQDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)F)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@@H](C=O)O)F)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does 3-Deoxy-3-fluoro-D-mannose interact with Saccharomyces cerevisiae and what are the downstream effects?
A: this compound exhibits limited transport into Saccharomyces cerevisiae S288C cells compared to its 4-fluoro counterpart. [] Once inside the cell, it undergoes phosphorylation to form this compound 1,6-bisphosphate and this compound 6-phosphate. It can be further converted to GDP-3-deoxy-3-fluoro-D-mannose, albeit with much lower efficiency compared to 4-deoxy-4-fluoro-D-mannose. Notably, minimal incorporation of this compound into the cell-wall polysaccharides is observed. [] This suggests its limited involvement in cell wall biosynthesis pathways.
Q2: What is known about the synthesis of this compound?
A: Multiple research articles describe the synthesis of this compound. [, , , ] These publications detail specific synthetic routes and methodologies employed to obtain the compound, which are valuable resources for organic chemists.
Q3: Are there differences in how Saccharomyces cerevisiae processes this compound and 4-Deoxy-4-fluoro-D-mannose? **
A: Yes, significant differences exist. While both this compound and 4-deoxy-4-fluoro-D-mannose are metabolized by Saccharomyces cerevisiae S288C, the 4-fluoro analog demonstrates superior transport into cells and more efficient conversion into its corresponding sugar nucleotide. [] This difference likely contributes to the observation that 4-deoxy-4-fluoro-D-mannose is incorporated into cell wall polysaccharides while this compound is not. [] This highlights the importance of fluorine position on the sugar molecule for cellular uptake and metabolic processing.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


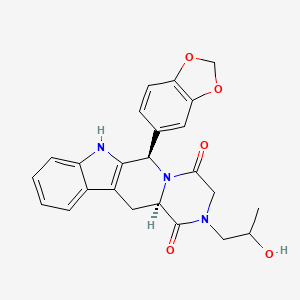
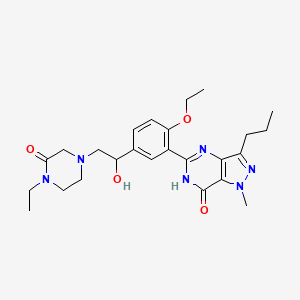
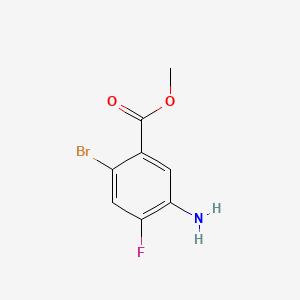
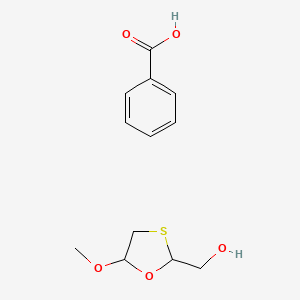

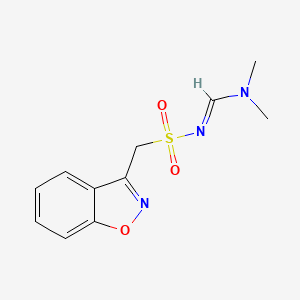
![(E)-but-2-enedioic acid;[2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate](/img/structure/B569106.png)
